molecular formula C19H19N3O2 B2864580 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea CAS No. 2034236-16-1

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea

Cat. No.: B2864580
CAS No.: 2034236-16-1
M. Wt: 321.38
InChI Key: BJKWZWVTPZPNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea is a complex organic compound that features a furan ring, a pyridine ring, and a phenethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea can be achieved through multicomponent reactions (MCRs). These reactions involve the simultaneous formation of multiple bonds, allowing for the construction of structurally diverse compounds from simple starting materials. One-pot synthesis methods are often employed, which simplify the purification process and increase efficiency .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of catalysts, temperature control, and solvent selection to ensure the reaction proceeds efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Piperidine derivatives

    Substitution: Various substituted urea derivatives

Scientific Research Applications

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylcarbamate
  • 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylthiourea

Uniqueness

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(21-8-6-15-4-2-1-3-5-15)22-12-16-10-18(13-20-11-16)17-7-9-24-14-17/h1-5,7,9-11,13-14H,6,8,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKWZWVTPZPNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.